5-bromo-N,N-dimethyl-1H-indazol-3-amine

Overview

Description

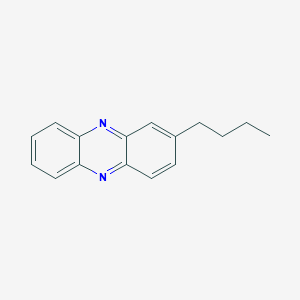

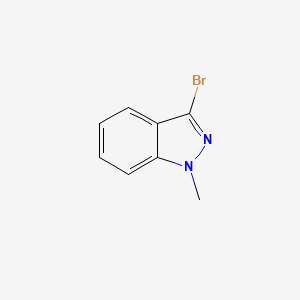

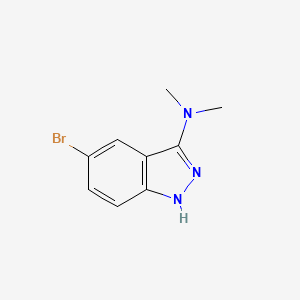

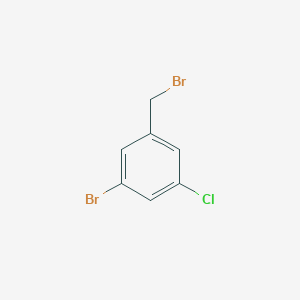

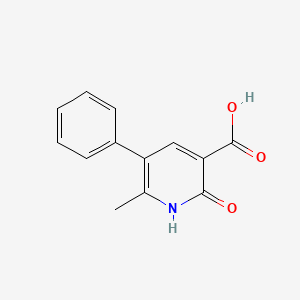

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring which contains nitrogen at the 1 and 2 positions of the five-membered pyrrole ring. The compound has a bromine atom at the 5-position and a dimethylamino group at the 3-position of the indazole core.

Synthesis Analysis

The synthesis of related indazole compounds involves various strategies, including the reaction of secondary amines with halogenated precursors. For instance, a tertiary amine can be synthesized from 4-bromomethyl-5-methyl-1,3-dioxol-2-one and a secondary amine in N,N-dimethylformamide, although this process can lead to by-products such as quaternary ammonium salts and ring-opened compounds . While the specific synthesis of 5-bromo-N,N-dimethyl-1H-indazol-3-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by single crystal X-ray diffraction studies . These techniques allow for the identification of functional groups, bond lengths, angles, and overall molecular conformation. The presence of substituents on the indazole core, such as a bromine atom or a dimethylamino group, would influence the electronic distribution and the physical properties of the molecule.

Chemical Reactions Analysis

Indazole compounds can participate in various chemical reactions, including N-arylation, cyclization, and rearrangement processes. For example, N-arylation can be carried out with halogenated pyridines to introduce additional aromatic systems into the indazole molecule . The reactivity of indazole derivatives can also be exploited in cyclization reactions to form more complex heterocyclic structures . The presence of a bromine atom in the 5-bromo-N,N-dimethyl-1H-indazol-3-amine could make it a suitable candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The crystal packing of these compounds can involve hydrogen bonding and π-π stacking interactions, which are important for the stability and solid-state properties of the material . The specific properties of 5-bromo-N,N-dimethyl-1H-indazol-3-amine would need to be determined experimentally, but insights can be gained from the study of similar compounds.

Scientific Research Applications

-

Pharmaceutical Research

- Indazole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities .

- They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

- The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results have shown that indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

-

Chemical Synthesis

- Indazole derivatives play a significant role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .

- The methods of application or experimental procedures involve transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- The results have shown that these methods are effective in the synthesis of indazole derivatives .

-

Antitumor Activity

- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

-

Antihypertensive, Antidepressant, Anti-inflammatory, and Antibacterial Agents

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results have shown that indazole derivatives possess various biological activities .

-

Anticancer Agent

- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

- Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

-

Synthesis of 1H- and 2H-indazoles

- The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- This review article gives a brief outline of optimized synthetic schemes with relevant examples .

properties

IUPAC Name |

5-bromo-N,N-dimethyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXGPHHSUKKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626859 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N-dimethyl-1H-indazol-3-amine | |

CAS RN |

552331-32-5 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)